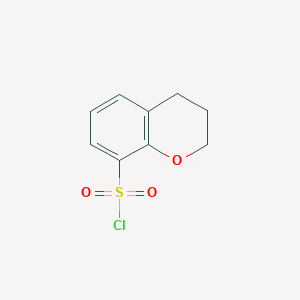

Chroman-8-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c10-14(11,12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMATZNLBWDEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)S(=O)(=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670705 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048970-15-5 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chroman-8-sulfonyl Chloride: Properties, Reactivity, and Applications

Foreword

Chroman-8-sulfonyl chloride stands as a pivotal, yet highly specialized, reagent in the landscape of medicinal chemistry and organic synthesis. Its unique structure, combining the privileged chroman scaffold with the versatile reactivity of a sulfonyl chloride, makes it a valuable building block for creating complex molecules with significant biological activity.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of its chemical properties, reactivity, and synthetic utility. We will delve into the causality behind its reactions, provide actionable experimental protocols, and ground all claims in authoritative references to ensure scientific integrity.

Core Molecular Profile

Chemical Identity and Structure

This compound is an aromatic sulfonyl chloride built upon the 3,4-dihydro-2H-1-benzopyran (chroman) heterocyclic system. The sulfonyl chloride moiety is attached at the 8-position of the aromatic ring.

Caption: Core chemical identity of this compound.

Physicochemical Properties

Quantitative physical data for this compound is not extensively published. The table below summarizes available information from chemical suppliers.

| Property | Value / Description | Source |

| Purity | ≥95% | [2] |

| Solubility | No data available; expected to be soluble in aprotic organic solvents like THF, DCM, and diethyl ether, while reacting with protic solvents. | Inferred |

| Sensitivity | Air sensitive; moisture sensitive. | [3] |

| Shelf Life | Approximately 730 days under proper storage. | [2] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons of the chroman core. The protons on the aromatic ring will be downfield, influenced by the electron-withdrawing sulfonyl chloride group. The four protons of the ethyl bridge in the dihydropyran ring will appear as multiplets in the upfield region.

-

¹³C NMR Spectroscopy: The carbon spectrum will display nine distinct signals. The carbon atom attached to the sulfonyl chloride group (C8) will be significantly deshielded. Aromatic carbons will appear in the typical ~110-160 ppm range, while the aliphatic carbons of the chroman ring will be found further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the sulfonyl chloride functional group.[5] Strong, characteristic absorption bands are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.[5]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key feature will be the characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a distinct M+2 peak that is approximately one-third the intensity of the molecular ion peak (M⁺).[5]

Synthesis and Preparation

The most direct and industrially relevant method for synthesizing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[6]

Synthetic Pathway: Chlorosulfonation of Chroman

This compound is typically prepared by reacting chroman with an excess of chlorosulfonic acid (ClSO₃H).[6] This powerful reagent acts as both the sulfonating agent and the solvent.

Caption: General synthetic scheme for this compound.

Causality of Reagent Choice: Chlorosulfonic acid is highly effective for this transformation. The excess reagent serves to drive the reaction to completion. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the SO₃H⁺ electrophile (or a related species) attacks the electron-rich aromatic ring of the chroman molecule. The ortho-directing nature of the ether group on the chroman ring favors substitution at the 8-position (ortho to the oxygen).

Example Experimental Protocol: Synthesis of a Sulfonyl Chloride

While a specific protocol for this compound is not publicly detailed, the following general procedure for chlorosulfonation of an activated aromatic compound can be adapted.[7]

WARNING: This reaction is hazardous and must be performed with extreme caution in a certified chemical fume hood by trained personnel. Chlorosulfonic acid is highly corrosive and reacts violently with water.

-

Reaction Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the HCl gas evolved.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with chlorosulfonic acid (typically 4-8 molar equivalents).[8] Cool the flask to 0 °C in an ice-water bath.

-

Substrate Addition: Slowly add chroman (1.0 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours to ensure the reaction goes to completion.[7] Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS of quenched aliquots).

-

Work-up: Once the reaction is complete, cool the mixture back to room temperature. Very cautiously and slowly, pour the reaction mixture onto crushed ice or into ice-water.[8] This step is highly exothermic and will generate large volumes of HCl gas. The sulfonyl chloride product, being insoluble in water, will precipitate out as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

Caption: Core reactivity pathways of this compound.

Synthesis of Chroman-8-Sulfonamides

The reaction with primary or secondary amines to form sulfonamides is the most prominent application of sulfonyl chlorides in medicinal chemistry.[1][9] The resulting sulfonamide linkage is a key structural motif in a vast number of therapeutic agents.[10]

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion and deprotonation of the nitrogen atom, typically by a base included in the reaction or by a second equivalent of the amine.

Protocol: General Synthesis of N-Substituted Chroman-8-sulfonamides

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent such as pyridine, tetrahydrofuran (THF), or dichloromethane (DCM). Add a base, such as triethylamine (TEA) or pyridine (which can also serve as the solvent), (1.5-2.0 equivalents).[9]

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.[9] Monitor the reaction by TLC until the sulfonyl chloride is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by column chromatography or recrystallization.

Role in Drug Discovery

The chroman framework and the sulfonamide functional group are both considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds.

-

Chroman Derivatives: Chroman-containing molecules have been investigated for a wide range of biological activities.[11]

-

Sulfonamides: This functional group is a bioisostere of amides and esters and can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors.[12]

Patents have described novel sulfonamide-substituted chroman derivatives as potent beta-3 adrenoceptor agonists, indicating their potential utility in treating conditions mediated by this receptor.[6][13] The combination of these two moieties in this compound makes it an attractive starting material for generating libraries of compounds for drug screening.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.[2]

Hazard Identification

Based on GHS classifications for similar sulfonyl chlorides, the primary hazards are:

The compound is classified as a corrosive material.[3]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Inert Atmosphere: Due to its sensitivity to air and moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage or reactions.[3]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent skin contact.[15]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

-

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][15] Store in a designated corrosives area, preferably under an inert atmosphere.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of perforation. Call a physician immediately.[3]

Conclusion

This compound is a highly reactive and valuable reagent for the synthesis of novel chemical entities, particularly within the pharmaceutical industry. Its primary utility lies in its efficient reaction with amines to produce a diverse range of sulfonamides, leveraging the combined structural benefits of the chroman scaffold and the sulfonamide linker. A thorough understanding of its chemical properties, reactivity, and stringent safety requirements is essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this powerful building block into their synthetic strategies.

References

- This compound. [Source Name Redacted].

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Safety d

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists.

- Synthesis of sulfonyl chloride substr

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.

- Cas Number 1048970-15-5|this compound|C9H9ClO3S. molecularinfo.com.

- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.

- A Spectroscopic Showdown: Unveiling the Isomeric Differences of Isoquinoline Sulfonyl Chlorides. Benchchem.

- 1048970-15-5|this compound|BLD Pharm. BLD Pharm.

- This compound, min 95%, 100 mg. [Source Name Redacted].

- Sulfonamide-substituted chromanes, processes for their preparation, their use as medicaments or diagnostic agents and pharmaceutical preparations containing them.

- 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220. PubChem.

- Application of Sulfonyl in Drug Design | Request PDF.

- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin

- Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. PMC - NIH.

- Chemical reactivity of the sulfonyl chloride group. Benchchem.

- Method for producing quinoline-8-sulfonyl chloride.

- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

Sources

- 1. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. fishersci.com [fishersci.com]

- 4. 1048970-15-5|this compound|BLD Pharm [bldpharm.com]

- 5. acdlabs.com [acdlabs.com]

- 6. EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 9. cbijournal.com [cbijournal.com]

- 10. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DE19742509A1 - Sulfonamide-substituted chromanes, processes for their preparation, their use as medicaments or diagnostic agents and pharmaceutical preparations containing them - Google Patents [patents.google.com]

- 14. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. download.basf.com [download.basf.com]

An In-depth Technical Guide to Chroman-8-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-8-sulfonyl chloride (CAS Number: 1048970-15-5) is a heterocyclic sulfonyl chloride that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its rigid chroman scaffold, combined with the reactive sulfonyl chloride moiety, makes it an attractive precursor for the synthesis of novel sulfonamide derivatives. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, an exploration of its reactivity, and a focused discussion on its potential applications in drug discovery, particularly in the development of carbonic anhydrase inhibitors. This document is intended to serve as a technical resource for researchers leveraging this compound in their synthetic endeavors.

Compound Identification and Physicochemical Properties

This compound, also known as 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride, is a key intermediate for introducing the chroman-8-sulfonyl moiety into a target molecule.[1]

| Property | Value | Source(s) |

| CAS Number | 1048970-15-5 | [1] |

| Molecular Formula | C₉H₉ClO₃S | [2] |

| Molecular Weight | 232.68 g/mol | [2] |

| Synonyms | 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride, Chromane-8-sulfonyl chloride | [1] |

| Purity (Typical) | ≥97% | [2] |

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

Figure 1: General reaction scheme for the chlorosulfonation of chroman.

Detailed Experimental Protocol (Representative):

-

Materials:

-

Chroman (1.0 eq)

-

Chlorosulfonic acid (4.0 eq)

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chroman (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (4.0 eq) dropwise via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Separate the organic layer and wash the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

-

Self-Validation and Causality: The use of excess chlorosulfonic acid ensures the complete conversion of the starting material. The slow, dropwise addition at low temperature is critical to control the exothermic nature of the reaction and to minimize the formation of undesired side products. The aqueous workup with sodium bicarbonate neutralizes any remaining acid, and the subsequent washing steps remove water-soluble impurities.

Reactivity and Mechanistic Insights

The core reactivity of this compound is centered on the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic substitution reactions.

Figure 2: General nucleophilic substitution pathway for this compound.

The primary and most significant reaction of this compound is its condensation with primary or secondary amines to form the corresponding sulfonamides.[3] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]

Mechanism of Sulfonamide Formation:

The reaction proceeds via a two-step addition-elimination mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the stable sulfonamide product.

Applications in Drug Discovery: A Focus on Carbonic Anhydrase Inhibitors

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[4][5] A particularly promising application for derivatives of this compound is in the development of carbonic anhydrase (CA) inhibitors.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[6] Sulfonamides are the cornerstone of CA inhibitor design, with the -SO₂NH₂ group coordinating to the zinc ion in the enzyme's active site.[6]

Recent studies have demonstrated that chromene-based sulfonamides exhibit potent and selective inhibition of tumor-associated CA isoforms.[6] By analogy, chroman-8-sulfonamides derived from this compound are highly promising candidates for development as novel anticancer agents.

Workflow for the Synthesis and Evaluation of Chroman-8-sulfonamide as a Potential CA Inhibitor:

Sources

- 1. 1048970-17-7|tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-Depth Technical Guide to Chroman-8-sulfonyl chloride: Molecular Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

Chroman-8-sulfonyl chloride, a heterocyclic organic compound, represents a confluence of two moieties of significant interest in medicinal chemistry: the chroman scaffold and the sulfonyl chloride functional group. The chroman framework is a core structure in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1] Concurrently, the sulfonyl chloride group serves as a crucial reactive handle for the synthesis of sulfonamides, a class of compounds with a long history and broad spectrum of therapeutic applications, from antibacterial agents to diuretics and anticancer drugs.[2] This guide provides a comprehensive overview of the molecular structure, a detailed synthesis protocol, and an analysis of the spectroscopic data for this compound, offering a foundational resource for its application in synthetic and medicinal chemistry.

Molecular Structure and Chemical Formula

This compound is systematically named 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride. Its molecular structure consists of a bicyclic chroman core, where a dihydropyran ring is fused to a benzene ring. The sulfonyl chloride group (-SO₂Cl) is attached to the 8th position of the chroman ring system.

Chemical Formula: C₉H₉ClO₃S

Molecular Weight: 232.68 g/mol

CAS Number: 1048970-15-5[3][4][5]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of aryl sulfonyl chlorides is a fundamental transformation in organic chemistry. A common and effective method for the preparation of this compound involves the direct chlorosulfonation of chroman. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating and chlorinating agent. The causality behind this choice lies in the high reactivity of chlorosulfonic acid, which allows for the direct introduction of the sulfonyl chloride group onto the aromatic ring of the chroman nucleus. The reaction is typically performed at low temperatures to control its exothermic nature and minimize the formation of side products.

Experimental Protocol: Chlorosulfonation of Chroman

This protocol is a representative example for the laboratory-scale synthesis of this compound. A thorough risk assessment must be conducted before proceeding, as chlorosulfonic acid is highly corrosive and reacts violently with water.

Materials:

-

Chroman (3,4-dihydro-2H-1-benzopyran)

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Addition funnel

-

Inert gas (e.g., Nitrogen or Argon) inlet

-

Cooling bath (e.g., ice-salt or acetone-dry ice)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet, place anhydrous dichloromethane.

-

Cooling: Cool the solvent to -10 °C using a suitable cooling bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (typically 3-5 equivalents) to the cooled dichloromethane with vigorous stirring, maintaining the temperature below 0 °C.

-

Substrate Addition: Dissolve chroman (1 equivalent) in a minimal amount of anhydrous dichloromethane and place it in the addition funnel. Add the chroman solution dropwise to the stirred chlorosulfonic acid solution, ensuring the internal temperature does not rise above 0 °C. The rate of addition should be carefully controlled to manage the exotherm.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the chroman moiety.

-

Aromatic Protons: The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm). The electron-withdrawing sulfonyl chloride group will deshield the adjacent protons, causing them to resonate at a higher chemical shift. The splitting patterns (e.g., doublets, triplets) will be dictated by the coupling with neighboring protons.

-

Aliphatic Protons: The protons of the dihydropyran ring will appear in the upfield region. The methylene protons adjacent to the oxygen atom (-O-CH₂-) are expected to be the most deshielded among the aliphatic protons (typically δ 4.0-4.5 ppm). The other two methylene groups (-CH₂-CH₂-) will resonate at lower chemical shifts (typically δ 1.8-2.8 ppm), with their signals likely appearing as multiplets due to coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded.

-

Aliphatic Carbons: The carbon atoms of the dihydropyran ring will appear in the upfield region (typically δ 20-70 ppm). The carbon atom of the -O-CH₂- group will be the most downfield among the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong absorption bands of the sulfonyl chloride group.

-

S=O Stretching: Two strong and characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1375-1345 cm⁻¹ and 1185-1165 cm⁻¹, respectively.[6]

-

S-Cl Stretching: A stretching vibration for the S-Cl bond is expected in the region of 600-500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear below 3000 cm⁻¹.

-

C-O Stretching: The C-O-C ether linkage of the chroman ring will show a characteristic stretching band, typically in the 1260-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (232.68 g/mol ).

-

Isotopic Pattern: A characteristic isotopic pattern for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion peak (M⁺ and M+2).

-

Fragmentation: Common fragmentation pathways may include the loss of the chlorine atom, the entire sulfonyl chloride group (-SO₂Cl), or cleavage of the dihydropyran ring.

| Spectroscopic Data Summary | |

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), -O-CH₂- protons (δ 4.0-4.5 ppm), -CH₂-CH₂- protons (δ 1.8-2.8 ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Aliphatic carbons (δ 20-70 ppm) |

| IR (cm⁻¹) | ~1375-1345 (S=O asym stretch), ~1185-1165 (S=O sym stretch), ~600-500 (S-Cl stretch)[6] |

| Mass Spec (m/z) | Molecular ion peak at ~232, with a characteristic M+2 peak for the chlorine isotope. |

Applications in Drug Discovery and Development

The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The reactive sulfonyl chloride group can be readily derivatized with various nucleophiles, such as amines, to generate a library of chroman-based sulfonamides.

The chroman scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] By incorporating the sulfonamide moiety, medicinal chemists can modulate the physicochemical properties of the parent chroman structure, such as solubility, lipophilicity, and hydrogen bonding capacity, to optimize pharmacokinetic and pharmacodynamic profiles.

Derivatives of chroman have been investigated for a wide array of biological activities, including:

-

Anticancer Activity: Many chroman derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial and Antifungal Properties: The chroman nucleus is found in compounds with significant activity against bacteria and fungi.

-

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrase, an enzyme implicated in various diseases, including glaucoma and certain types of cancer. The combination of the chroman scaffold with a sulfonamide group presents an attractive strategy for developing novel carbonic anhydrase inhibitors.

The synthesis of novel chroman-8-sulfonamide derivatives from this compound allows for the exploration of new chemical space and the potential discovery of lead compounds for various therapeutic targets.

Logical Relationship Diagram:

Caption: Role of this compound in generating bioactive derivatives.

Conclusion

This compound is a valuable synthetic intermediate that combines the desirable structural features of the chroman ring system with the versatile reactivity of the sulfonyl chloride group. This guide has provided a detailed overview of its molecular structure, a practical protocol for its synthesis, and a comprehensive analysis of its expected spectroscopic characteristics. For researchers in drug discovery and medicinal chemistry, a thorough understanding of these fundamental aspects is crucial for the rational design and synthesis of novel therapeutic agents based on this promising scaffold. The strategic derivatization of this compound opens avenues for the development of new chemical entities with a wide range of potential pharmacological activities.

References

- Synthesis of sulfonyl chloride substr

-

IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. [Link]

- JP2005139149A - Method for producing quinoline-8-sulfonyl chloride. (2005).

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI. [Link]

-

2H-1-Benzopyran, 3,4-dihydro-. NIST WebBook. [Link]

-

Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. (2008, May 24). PubMed. [Link]

-

Cas Number 1048970-15-5|this compound|C9H9ClO3S. molecularinfo.com. [Link]

- This compound, min 95%, 100 mg. (URL not available)

-

Supporting Information. ScienceOpen. [Link]

-

Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d)... - ResearchGate. [Link]

-

Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). [Link]

- CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. (2014).

-

4-dihydro-2H-1-benzopyran-8-sulfonyl chloride molecular information. Cas Number Lookup. [Link]

- GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. (1982).

-

Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. (2012, October 16). MDPI. [Link]

- US3108137A - Production of organic sulfonyl chlorides. (1963).

- EP0040560B1 - Alkane-sulfonyl chlorides preparation. (1981).

-

Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. (2021). PMC - NIH. [Link]

-

Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. (2007). NIH. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). [Link]

Sources

Chroman-8-Sulfonyl Chloride: A Technical Guide to Solubility and Stability for Researchers

Introduction: The Synthetic Potential of Chroman-8-Sulfonyl Chloride

This compound (CAS No. 1048970-15-5) is a tailored sulfonyl chloride derivative that holds significant promise in the fields of medicinal chemistry and materials science.[1][2][3][4] The fusion of the chroman scaffold, a privileged structure in many biologically active compounds, with the reactive sulfonyl chloride moiety provides a versatile platform for the synthesis of novel sulfonamides and other derivatives. These compounds are of high interest in drug discovery programs targeting a wide range of therapeutic areas.

However, the successful application of this compound in any synthetic protocol is fundamentally dependent on a thorough understanding of its solubility and stability. As a reactive intermediate, its behavior in various solvent systems and its shelf-life under different storage conditions are critical parameters that dictate reaction efficiency, product purity, and the overall reproducibility of experimental outcomes.

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound. While quantitative data for this specific molecule is not extensively documented in public literature, this guide will leverage established principles of sulfonyl chloride chemistry to provide researchers with a robust framework for its handling, storage, and application. Furthermore, it outlines detailed, field-proven experimental protocols to enable scientists to generate their own precise data, ensuring the integrity and success of their research endeavors.

I. Solubility Profile: A Predictive and Practical Approach

The solubility of this compound, like other sulfonyl chlorides, is governed by the interplay between its structural components: the relatively nonpolar chroman ring system and the highly polar sulfonyl chloride group. A qualitative understanding based on the "like dissolves like" principle can guide initial solvent selection.

Expected Solubility:

-

High Solubility: Expected in aprotic organic solvents of moderate to high polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can effectively solvate the molecule without reacting with the sulfonyl chloride group.

-

Moderate Solubility: Likely in less polar aprotic solvents like toluene and diethyl ether.

-

Low Solubility/Insolubility: Expected in non-polar hydrocarbon solvents such as hexanes and pentane.

-

Reactive in Protic Solvents: Protic solvents, including water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, will react with the electrophilic sulfonyl chloride group, leading to hydrolysis or amination to form the corresponding sulfonic acid or sulfonamide. While the compound may initially appear to dissolve, it is undergoing a chemical transformation.

Quantitative Solubility Data

Publicly available, peer-reviewed quantitative solubility data for this compound is limited. The following table is presented as a predictive framework based on the solubility of analogous sulfonyl chlorides. Researchers are strongly encouraged to determine precise solubility data for their specific applications using the protocols provided in this guide.

| Solvent | Molecular Formula | Predicted Solubility (at 25°C) | Notes |

| Dichloromethane | CH₂Cl₂ | High | A common solvent for reactions involving sulfonyl chlorides. |

| Tetrahydrofuran | C₄H₈O | High | Good for dissolving the compound; ensure it is anhydrous. |

| Acetone | C₃H₆O | High | Can be used, but its reactivity should be considered. |

| Toluene | C₇H₈ | Moderate | A suitable non-polar, aprotic solvent. |

| Hexanes | C₆H₁₄ | Low | Useful as an anti-solvent for precipitation/crystallization. |

| Water | H₂O | Insoluble (reactive) | Reacts to form chroman-8-sulfonic acid. |

| Ethanol | C₂H₅OH | Soluble (reactive) | Reacts to form the corresponding ethyl sulfonate ester. |

II. Experimental Determination of Solubility

To ensure reproducibility and optimize reaction conditions, it is imperative to determine the solubility of this compound experimentally. The following protocols are designed to provide both rapid qualitative assessments and precise quantitative data.

A. Qualitative Solubility Assessment

This method offers a quick evaluation of solubility in a range of solvents.

Protocol:

-

Add approximately 10-20 mg of this compound to a dry glass vial.

-

Add 1 mL of the selected anhydrous solvent to the vial.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

B. Quantitative Solubility Determination (Shake-Flask Method)

The gravimetric shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., a vial or evaporating dish).

-

Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely removed, weigh the container with the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL.

-

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

III. Stability Profile: Understanding Degradation Pathways

The stability of this compound is a critical factor for its long-term storage and its use in chemical reactions. The primary degradation pathway for sulfonyl chlorides is hydrolysis, which can be initiated by atmospheric moisture.[5] The stability can also be affected by temperature, light, and the presence of other reactive species.

Key Stability Considerations:

-

Hydrolytic Stability: The sulfonyl chloride functional group is susceptible to hydrolysis by water to form the corresponding sulfonic acid. This reaction is often catalyzed by acidic or basic conditions. The rate of hydrolysis is influenced by the electronic properties of the aromatic ring.[5]

-

Thermal Stability: While many sulfonyl chlorides are stable at ambient temperatures, elevated temperatures can accelerate decomposition. For this compound, it is advisable to avoid high temperatures during storage and handling.

-

Photostability: Exposure to UV light can potentially lead to the degradation of aromatic sulfonyl chlorides. Therefore, it is recommended to store the compound in amber vials or in the dark.

-

Reactivity with Nucleophiles: this compound will readily react with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity is the basis for its synthetic utility but also underscores the need for careful handling and storage to prevent unwanted side reactions.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.

-

Container: Use a tightly sealed container to prevent moisture ingress. Amber glass vials are recommended to protect against light.

-

Purity: Ensure the compound is stored in a pure form, as impurities can sometimes catalyze degradation.

One supplier suggests a shelf life of 730 days under appropriate storage conditions.[1]

IV. Experimental Determination of Stability

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach to quantitatively assess the stability of this compound under various stress conditions.

A. Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate the intact this compound from its potential degradation products (e.g., the corresponding sulfonic acid).

Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Column Selection: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

B. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating HPLC method.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.

-

Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to UV light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

Data Evaluation: Analyze the chromatograms to determine the percentage of degradation and to identify the formation of any new peaks corresponding to degradation products.

Workflow for Stability Assessment

Sources

Spectroscopic Blueprint of Chroman-8-sulfonyl chloride: A Technical Guide for Researchers

For researchers, medicinal chemists, and professionals in drug development, a granular understanding of the structural and electronic properties of key synthetic intermediates is a cornerstone of efficient and successful research. Chroman-8-sulfonyl chloride, a molecule integrating the privileged chroman scaffold with a reactive sulfonyl chloride functional group, represents such a critical intermediate. Its utility in the synthesis of novel sulfonamide derivatives and other biologically active molecules necessitates a robust and unambiguous method for its structural characterization.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages fundamental principles of spectroscopy and comparative analysis of analogous structures to present a detailed, predictive spectroscopic profile. We will delve into the anticipated data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the expected spectral features. This document is designed to serve as a practical reference for the identification, characterization, and quality control of this compound in a laboratory setting.

The Molecular Architecture: this compound

The structure of this compound combines a bicyclic chroman core with a sulfonyl chloride group at the 8-position of the aromatic ring. This substitution pattern dictates a unique electronic environment that will be reflected in its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The electron-withdrawing nature of the sulfonyl chloride group and the oxygen atom of the chroman ring will significantly influence the chemical shifts of the neighboring protons and carbons.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons of the chroman moiety. The signals for the aromatic protons will be downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl chloride group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.8-8.0 | d | ~7.5-8.5 |

| H-6 | ~7.1-7.3 | t | ~7.5-8.5 |

| H-7 | ~7.5-7.7 | d | ~7.5-8.5 |

| H-2 (OCH₂) | ~4.2-4.4 | t | ~5.0-6.0 |

| H-3 (CH₂) | ~2.0-2.2 | m | - |

| H-4 (ArCH₂) | ~2.8-3.0 | t | ~6.0-7.0 |

Rationale behind the predictions: The chemical shifts are estimated based on data from substituted chroman derivatives and related aromatic sulfonyl chlorides.[1][2] The aromatic protons (H-5, H-6, H-7) are expected to form an AMX or ABX spin system, with H-5 being the most deshielded due to its proximity to the sulfonyl chloride group. The protons of the heterocyclic ring (H-2, H-3, H-4) will show characteristic triplet and multiplet patterns due to coupling with their neighbors.

¹³C NMR Spectroscopy: Predicted Data

The carbon NMR spectrum will complement the proton data, providing information on all carbon atoms in the molecule, including quaternary carbons. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (OCH₂) | ~65-70 |

| C-3 (CH₂) | ~22-26 |

| C-4 (ArCH₂) | ~28-32 |

| C-4a | ~120-125 |

| C-5 | ~128-132 |

| C-6 | ~125-129 |

| C-7 | ~130-134 |

| C-8 | ~140-145 |

| C-8a | ~155-160 |

Rationale behind the predictions: The predictions are based on known ¹³C NMR data for substituted chromans and benzenesulfonyl chloride.[3][4] The carbons directly attached to the oxygen (C-2 and C-8a) will be significantly deshielded. The carbon bearing the sulfonyl chloride group (C-8) is also expected to be downfield. The aliphatic carbons of the heterocyclic ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an invaluable tool for identifying the key functional groups present in a molecule. For this compound, the most prominent features will be the strong absorptions from the sulfonyl chloride group.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| ~2950-2850 | C-H stretch (aliphatic) | Medium |

| ~1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| ~1370-1390 | SO₂ asymmetric stretch | Strong |

| ~1170-1190 | SO₂ symmetric stretch | Strong |

| ~1250-1200 | C-O-C stretch (aryl ether) | Strong |

| ~600-500 | S-Cl stretch | Strong |

Rationale behind the predictions: The characteristic and intense stretching vibrations of the S=O bonds in the sulfonyl chloride group are the most diagnostic peaks in the IR spectrum.[5][6] The presence of both aromatic and aliphatic C-H stretches, as well as the aryl ether C-O-C stretch, will confirm the chroman backbone.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion Peak (M⁺):

-

m/z ~232 (for ³⁵Cl isotope)

-

m/z ~234 (for ³⁷Cl isotope) in an approximate 3:1 ratio.

Key Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of Cl radical: [M - Cl]⁺ at m/z ~197.

-

Loss of SO₂: [M - SO₂]⁺ at m/z ~168.

-

Loss of SO₂Cl radical: [M - SO₂Cl]⁺ leading to the chroman cation at m/z ~133.

-

Retro-Diels-Alder (RDA) fragmentation of the chroman ring, a common pathway for this heterocyclic system, which could lead to various smaller fragments.[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07134G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of chroman sulfonyl chlorides

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Chroman Sulfonyl Chlorides

Abstract

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2] The functionalization of this scaffold is crucial for the development of novel therapeutics. This technical guide provides an in-depth exploration of chroman sulfonyl chlorides, key chemical intermediates that serve as a gateway to a diverse range of chroman derivatives, most notably sulfonamides. We will delve into the historical context of their development, rooted in the convergence of chroman chemistry and classical sulfonation reactions, provide detailed synthetic protocols with an emphasis on the underlying chemical principles, and discuss their critical application in modern drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of these versatile building blocks.

Part 1: The Chroman Scaffold: A Foundation of Medicinal Chemistry

The chroman framework is a bicyclic heterocyclic system where a dihydropyran ring is fused to a benzene ring. Its structural rigidity and specific stereochemical properties have made it a recurring motif in biologically active molecules.

Historical Significance and Natural Occurrence The importance of the chroman ring is deeply rooted in nature. The most prominent examples include the tocopherols (Vitamin E), where the chroman head is responsible for the molecule's potent antioxidant activity. This scaffold is also integral to a vast class of polyphenolic compounds known as flavonoids, which exhibit a wide array of biological effects.[3][4] The ubiquity of the chroman moiety in these natural products has long signaled its drug-like properties to medicinal chemists, making it an attractive starting point for synthetic programs.[5]

A Privileged Structure in Drug Discovery The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] The chroman scaffold fits this definition perfectly. Its derivatives have been reported to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5] This versatility has cemented the chroman-4-one and related structures as vital building blocks in the design and synthesis of novel therapeutic agents.[2]

Part 2: The Sulfonyl Chloride Functional Group: A Gateway to Diversity

The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group that serves as a powerful electrophile. Its utility in organic synthesis, particularly in the formation of sulfonamides, is a foundational concept in medicinal chemistry.[6]

The history of sulfonyl chlorides is intrinsically linked to the development of the first synthetic antibiotics. The discovery that Prontosil, a sulfonamide-containing dye, had antibacterial activity led to a Nobel Prize in 1939 and marked the dawn of the sulfa drug era.[7] This historical breakthrough underscored the profound biological importance of the sulfonamide linkage, which is most commonly forged by reacting a sulfonyl chloride with a primary or secondary amine.[7][8] Consequently, methods to generate sulfonyl chlorides are of paramount importance.

Part 3: The Genesis of Chroman Sulfonyl Chlorides: A Synthesis of Scaffolds and Reagents

The discovery of chroman sulfonyl chlorides was not a singular event but rather the logical application of a well-established, powerful chemical reaction to a scaffold of growing biological importance. The primary method for their synthesis is the direct chlorosulfonation of the chroman ring, a classic example of electrophilic aromatic substitution.

The Enabling Reaction: Chlorosulfonation Chlorosulfonic acid (ClSO₃H), first discovered in 1854, is a highly reactive and versatile reagent.[9] When used in excess, it can directly introduce a sulfonyl chloride group onto an aromatic ring in a single step.[9] This reaction has been a workhorse in industrial and laboratory synthesis for over a century for producing detergents, dyes, and pharmaceutical intermediates.[9]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich benzene ring of the chroman scaffold attacks the electrophilic sulfur atom of the chlorosulfonating agent. The directing effects of the substituents on the chroman ring govern the position of the incoming sulfonyl chloride group. The ether oxygen at position 1 is a strong activating group and, along with the alkyl portion of the heterocyclic ring, directs the substitution to the ortho and para positions. This leads to the formation of two primary isomers: chroman-6-sulfonyl chloride (para-substitution) and chroman-8-sulfonyl chloride (ortho-substitution).

Sources

- 1. Making sure you're not a bot! [gupea.ub.gu.se]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 6. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 7. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. api.pageplace.de [api.pageplace.de]

The Chroman-8-Sulfonyl Chloride Scaffold: A Technical Guide to Unlocking Novel Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic therapeutic agents.[1][2] Its inherent structural rigidity and amenability to diverse functionalization have made it a fertile ground for the discovery of novel drugs. This guide focuses on a specific, yet underexplored, entry point into this chemical space: Chroman-8-sulfonyl chloride . We will provide a comprehensive technical overview of the potential biological activities of its derivatives, grounded in the established pharmacology of the broader chroman class. This document will serve as a roadmap for researchers, detailing synthetic strategies, proposing robust biological evaluation workflows, and highlighting potential therapeutic applications.

The Chroman Scaffold: A Foundation of Therapeutic Potential

The chroman framework, a fusion of a dihydropyran ring and a benzene ring, is a recurring motif in molecules with significant pharmacological properties. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to:

-

Anticancer Properties: Chroman and chromone derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. Some have been investigated as inhibitors of key cancer-related targets like PD-1/PD-L1 and acetyl-CoA carboxylases (ACCs).[3][4]

-

Neuroprotection: Certain chroman derivatives are being explored for their potential in treating neurodegenerative diseases, with some acting as selective inhibitors of Sirtuin 2 (SIRT2).

-

Cardiovascular Effects: The ability of some chroman-2-carboxylate derivatives to induce vasorelaxation points to their potential application in managing conditions like hypertension.

-

Anti-inflammatory and Antioxidant Activity: The chroman structure is a key component of flavonoids and isoflavonoids, which are known for their antioxidant and anti-inflammatory properties.[5][6]

The sulfonyl chloride group at the 8-position of the chroman ring system offers a reactive handle for creating a diverse library of novel compounds, allowing for the exploration of new chemical space and potentially uncovering unique biological activities.

Synthetic Strategy: Derivatization of this compound

The primary route for generating a library of diverse molecules from this compound involves its reaction with a variety of nucleophiles. The electrophilic nature of the sulfonyl chloride group makes it susceptible to attack by amines, alcohols, and thiols, leading to the formation of stable sulfonamides, sulfonate esters, and thiosulfonates, respectively.

General Synthetic Protocol

A general and robust protocol for the synthesis of this compound derivatives can be outlined as follows:

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Nucleophile Addition: Add the desired nucleophile (amine, alcohol, or thiol) to the solution. A slight excess of the nucleophile may be used to drive the reaction to completion.

-

Base Addition: For reactions with amine or thiol hydrochlorides, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be added to neutralize the generated HCl.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture should be washed with an aqueous solution to remove any remaining base and salts. The organic layer is then dried and concentrated. The crude product can be purified using column chromatography.

Diagram 1: General Synthetic Workflow for this compound Derivatives

Caption: A stepwise workflow for the synthesis of this compound derivatives.

Proposed Biological Evaluation Workflow

Given the broad spectrum of activities associated with the chroman scaffold, a tiered approach to biological screening is recommended. This allows for a systematic and cost-effective evaluation of the newly synthesized derivatives.

Tier 1: Broad-Spectrum In Vitro Screening

The initial screening should focus on a panel of assays representing the most common biological activities of chroman derivatives.

| Assay Type | Target/Cell Line | Rationale |

| Cytotoxicity | Panel of cancer cell lines (e.g., MCF-7, A549, HCT116) | To identify potential anticancer agents.[4] |

| Enzyme Inhibition | SIRT2, ACC1/ACC2, 15-Lipoxygenase (15-LOX) | To explore neuroprotective, metabolic, and anti-inflammatory potential.[4][7] |

| Antioxidant Activity | DPPH or ABTS assay | To assess the radical scavenging properties. |

| Antimicrobial Activity | Panel of bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) | To identify potential antimicrobial agents.[7] |

Tier 2: Hit-to-Lead Optimization and Mechanistic Studies

Compounds that show significant activity in Tier 1 screening ("hits") should be further investigated to understand their mechanism of action and to optimize their structure-activity relationship (SAR).

Diagram 2: Biological Evaluation Workflow

Caption: A tiered workflow for the biological evaluation of novel chroman derivatives.

Potential Therapeutic Applications and Future Directions

Based on the known pharmacology of the chroman scaffold, derivatives of this compound hold promise in several therapeutic areas:

-

Oncology: The development of novel anticancer agents remains a high priority. The potential for these derivatives to act as enzyme inhibitors or to induce apoptosis warrants further investigation.[2]

-

Neurodegenerative Diseases: With an aging global population, the need for effective treatments for diseases like Alzheimer's and Parkinson's is critical. The potential neuroprotective effects of chroman derivatives make this a promising avenue of research.

-

Inflammatory Disorders: The anti-inflammatory properties of many chroman-containing natural products suggest that novel derivatives could be developed as treatments for chronic inflammatory diseases.

The exploration of this compound derivatives represents a compelling opportunity in drug discovery. The combination of a privileged scaffold with a versatile synthetic handle provides a strong foundation for the generation of novel, biologically active molecules. This guide provides a framework for initiating such an exploration, from synthesis to biological evaluation, with the ultimate goal of identifying new therapeutic leads.

References

-

ResearchGate. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry, 78, 340-374. [Link]

-

PubMed. (2021). Chromones: Privileged scaffold in anticancer drug discovery. Chem Biol Drug Des, 98(5), 943-953. [Link]

-

PubMed. (2024). Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. J Chem Inf Model, 64(12), 4877-4896. [Link]

-

RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. [Link]

-

MDPI. (n.d.). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. [Link]

-

NIH. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

-

ACS Publications. (n.d.). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2020). Design, Synthesis and Biological Evaluation of Novel Chroman Derivatives as Non-Selective acetyl-CoA Carboxylase Inhibitors. Bioorg Chem, 101, 103943. [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chromones: Privileged scaffold in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

The Ascendance of Chroman-8-Sulfonyl Chloride: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. Among these, chroman-8-sulfonyl chloride has emerged as a versatile and powerful electrophilic scaffold, enabling the facile introduction of the chroman-sulfonyl motif into a diverse array of molecular architectures. This guide, grounded in field-proven insights, provides a comprehensive technical overview of the synthesis, reactivity, and application of this compound, positioning it as a key intermediate for the development of next-generation therapeutics.

The this compound Scaffold: Physicochemical Properties and Strategic Value

This compound is a crystalline solid characterized by the fusion of a chroman ring system with a reactive sulfonyl chloride moiety at the 8-position.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃S | [1] |

| Molecular Weight | 232.68 g/mol | [1] |

| CAS Number | 1048970-15-5 | [1] |

| Appearance | White to off-white solid | Commercially available |

| Purity | ≥95% | [1] |

The strategic value of this building block lies in the unique combination of the privileged chroman scaffold and the highly reactive sulfonyl chloride functional group. The chroman moiety is a common feature in a variety of biologically active natural products and synthetic compounds, often imparting favorable pharmacokinetic properties. The sulfonyl chloride group, being a potent electrophile, readily undergoes nucleophilic substitution reactions, providing a reliable handle for molecular elaboration.

Synthesis of this compound: A Robust Protocol

While this compound is commercially available from various suppliers, an understanding of its synthesis is crucial for process development and scale-up operations. The most common and industrially scalable method for the preparation of aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic precursor.[1]

The synthesis of this compound proceeds via the electrophilic aromatic substitution of chroman with chlorosulfonic acid. The reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of side products.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on general procedures for chlorosulfonation of aromatic compounds.[1] Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are mandatory. Chlorosulfonic acid is highly corrosive and reacts violently with water.

Materials:

-

Chroman

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Ice-salt bath

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chroman (1 equivalent) in anhydrous dichloromethane. Cool the solution to -10 °C using an ice-salt bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound.

Core Reactivity and Synthetic Applications

The electrophilic sulfur atom of the sulfonyl chloride group is the epicenter of its reactivity, readily undergoing attack by a wide range of nucleophiles. This section details the key transformations of this compound, providing a foundation for its application in organic synthesis.

Sulfonamide Formation: A Gateway to Bioactive Molecules